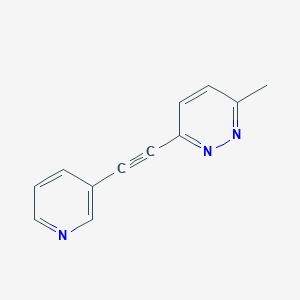
3-Methyl-6-(pyridin-3-ylethynyl)pyridazine
Cat. No. B8449895
M. Wt: 195.22 g/mol
InChI Key: OQHDULVBSWJTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365074B2
Procedure details


To the solution of 3-[(trimethylsilyl)ethynyl]pyridine (0.175g, 1.0 mmol), 3-chloro-6-methylpyridazine (0.128 g, 1.0 mmol), cupper (I) iodide (0.019 g, 0.1 mmol), triethylamine (0.202 g, 2.1 mmol), in 20 ml Ethylene glycol dimethyl ether was added tetrakis(triphenlyphosphine)palladium (0) (60 mg, 0.052 mmol). The result solution was heated to 80° C. after degasing by argon for 5 minute, and then Tetrabutylammonium fluoride (2.1 ml, 1M/THF) was added dropwise. After stirring at 80° C. for 12 hour, the reaction mixture was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc: 9/1 to 1/9) to give 3-methyl-6-(pyridin-3-ylethynyl)pyridazine as brown solid. 1H NMR (CDCl3 300 MHz) δ 8.875-8.87 (m, 1H), 8.65-8.63 (d, 1H), 7.95-7.93 (d, 1H), 7.60-7.58 (dd, 1H), 7.39-7.36 (m, 2H), 2.80 (s, 3H). MS (ESI) 196.10 (M++H).




[Compound]
Name
tetrakis(triphenlyphosphine)palladium (0)
Quantity
60 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(C)C.Cl[C:14]1[N:15]=[N:16][C:17]([CH3:20])=[CH:18][CH:19]=1.[I-].C(N(CC)CC)C>COCCOC>[CH3:20][C:17]1[N:16]=[N:15][C:14]([C:5]#[C:6][C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.175 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0.128 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)C
|
|
Name
|
|
|
Quantity
|
0.019 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
|
Name
|
|
|
Quantity
|
0.202 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
[Compound]
|
Name
|
tetrakis(triphenlyphosphine)palladium (0)
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 80° C. for 12 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after degasing by argon for 5 minute
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrabutylammonium fluoride (2.1 ml, 1M/THF) was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched with H2O (30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc: 9/1 to 1/9)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=NC(=CC1)C#CC=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
